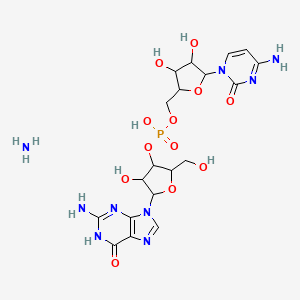
Guanylyl-3'-5'-cytidine ammonium salt
Overview
Description
Guanylyl(3’->5’)cytidine ammonium salt is an oligonucleotide pyrimidine dimer. It is used as a substrate to study the specificity and kinetics of various ribonucleases, such as ribonuclease T1 and its mutations . This compound has the molecular formula C19H25N8O12P·NH3 and a molecular weight of 605.45 g/mol .
Mechanism of Action
Target of Action
The primary target of Guanylyl-3’-5’-cytidine ammonium salt is various RNases, such as RNase T1 and its mutations . RNases are a type of enzyme that degrade RNA into smaller components by cleaving the phosphodiester bonds that link the nucleotides of RNA .
Mode of Action
Guanylyl-3’-5’-cytidine ammonium salt interacts with its targets, the RNases, by serving as a substrate . It is used to study the specificity and kinetics of various RNases .
Biochemical Pathways
The biochemical pathways affected by Guanylyl-3’-5’-cytidine ammonium salt are those involving the degradation of RNA. By serving as a substrate for RNases, it influences the rate and specificity of RNA degradation .
Pharmacokinetics
As a substrate for rnases, it is likely to be metabolized in the process of rna degradation .
Result of Action
The molecular and cellular effects of Guanylyl-3’-5’-cytidine ammonium salt’s action are related to its role as a substrate for RNases. By influencing the activity of these enzymes, it can affect the rate and specificity of RNA degradation, which in turn can influence various cellular processes that depend on RNA .
Action Environment
The action, efficacy, and stability of Guanylyl-3’-5’-cytidine ammonium salt can be influenced by various environmental factors. For example, the activity of RNases can be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
Guanylyl(3’->5’)cytidine ammonium salt plays a crucial role in biochemical reactions, particularly as a substrate for RNases. RNases are enzymes that catalyze the degradation of RNA into smaller components. The interaction between Guanylyl(3’->5’)cytidine ammonium salt and RNase T1 is of particular interest. RNase T1 specifically cleaves RNA after guanine residues, and Guanylyl(3’->5’)cytidine ammonium salt serves as a model substrate to study this specificity .
Cellular Effects
Guanylyl(3’->5’)cytidine ammonium salt influences various cellular processes, including RNA metabolism and degradation. By serving as a substrate for RNases, it indirectly affects cell signaling pathways and gene expression. The degradation of RNA can lead to changes in the levels of specific mRNAs, thereby influencing protein synthesis and cellular metabolism .
Molecular Mechanism
At the molecular level, Guanylyl(3’->5’)cytidine ammonium salt exerts its effects through binding interactions with RNases. The compound binds to the active site of RNase T1, where it is cleaved to produce smaller RNA fragments. This interaction is crucial for understanding the enzyme’s specificity and catalytic mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Guanylyl(3’->5’)cytidine ammonium salt can change over time. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature and pH. Long-term studies have shown that the compound can degrade over time, which may influence its effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of Guanylyl(3’->5’)cytidine ammonium salt can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in RNA metabolism. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Guanylyl(3’->5’)cytidine ammonium salt is involved in metabolic pathways related to RNA degradation. It interacts with RNases, which catalyze the cleavage of RNA into smaller components. This interaction is essential for understanding the metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
Within cells, Guanylyl(3’->5’)cytidine ammonium salt is transported and distributed to various cellular compartments. It may interact with specific transporters or binding proteins that facilitate its localization within the cell. The compound’s distribution can influence its effectiveness in biochemical assays and its interactions with RNases .
Subcellular Localization
Guanylyl(3’->5’)cytidine ammonium salt is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to these compartments through targeting signals or post-translational modifications. Its localization is crucial for its function as a substrate for RNases and its role in RNA metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl(3’->5’)cytidine ammonium salt involves the coupling of guanosine and cytidine through a phosphodiester bond. The reaction typically requires the use of protecting groups to prevent unwanted side reactions. The coupling reaction is facilitated by activating agents such as carbodiimides or phosphoramidites under anhydrous conditions .
Industrial Production Methods
Industrial production of Guanylyl(3’->5’)cytidine ammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the ammonium salt form .
Chemical Reactions Analysis
Types of Reactions
Guanylyl(3’->5’)cytidine ammonium salt primarily undergoes hydrolysis and enzymatic cleavage reactions. It is resistant to oxidation and reduction due to the stability of the nucleoside components .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the phosphodiester bond, yielding guanosine and cytidine.
Enzymatic Cleavage: Ribonucleases such as ribonuclease T1 can specifically cleave the phosphodiester bond.
Major Products Formed
The major products formed from the hydrolysis or enzymatic cleavage of Guanylyl(3’->5’)cytidine ammonium salt are guanosine and cytidine .
Scientific Research Applications
Guanylyl(3’->5’)cytidine ammonium salt is widely used in scientific research due to its role as a substrate for studying ribonuclease activity. It is utilized in:
Biochemistry: To investigate the specificity and kinetics of ribonucleases.
Molecular Biology: As a model compound to study nucleic acid interactions and enzymatic mechanisms.
Medicine: In the development of ribonuclease-based therapeutic agents.
Industry: For the production of oligonucleotide-based products and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Guanylyl(2’->5’)cytidine ammonium salt: Similar structure but with a different phosphodiester linkage.
Adenylyl(3’->5’)cytidine ammonium salt: Contains adenosine instead of guanosine.
Uridylyl(3’->5’)cytidine ammonium salt: Contains uridine instead of guanosine.
Uniqueness
Guanylyl(3’->5’)cytidine ammonium salt is unique due to its specific recognition by ribonuclease T1 and its mutations. This specificity makes it an invaluable tool for studying the kinetics and mechanisms of ribonuclease activity, which is not as pronounced with other similar compounds .
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N8O12P.H3N/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32;/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSONIOCBRREER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N9O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585161 | |
| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98046-67-4 | |
| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)
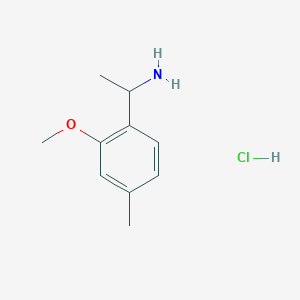
![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)

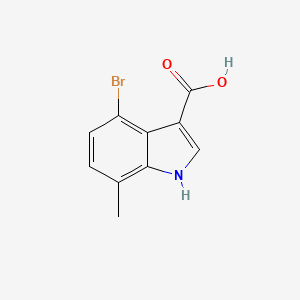
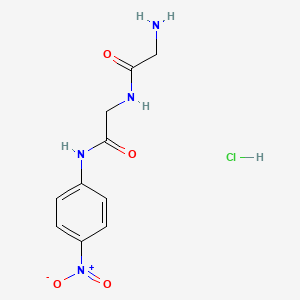
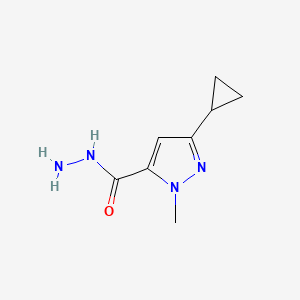


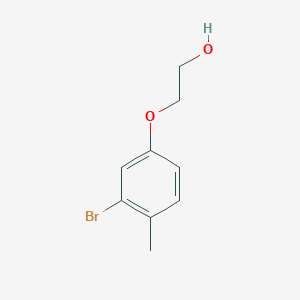
![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)

![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
